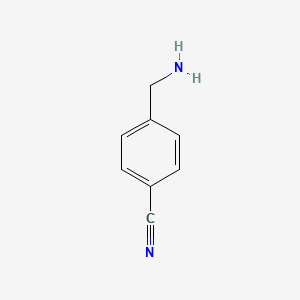

![molecular formula C10H12N2 B188967 4-[(Dimethylamino)methyl]benzonitrile CAS No. 35525-86-1](/img/structure/B188967.png)

4-[(Dimethylamino)methyl]benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(dimethylamino)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSOEUMGZOKXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356574 | |

| Record name | 4-[(dimethylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35525-86-1 | |

| Record name | 4-[(dimethylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(dimethylamino)methyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-[(Dimethylamino)methyl]benzonitrile (CAS: 35525-86-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile is a substituted aromatic nitrile with the CAS number 35525-86-1. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities based on currently available technical data. This guide is intended for professionals in research and development who are interested in the potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 35525-86-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][3] |

| Molecular Weight | 160.22 g/mol | [1][3] |

| Boiling Point | 245.1 °C | [4] |

| Physical Description | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis

A general method for the synthesis of this compound has been reported and is outlined below. The workflow for this synthesis is depicted in the following diagram.

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

4-Cyanobenzyl bromide

-

Dimethylamine

-

Sodium carbonate

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.), and dimethylamine (56.0 mmol, 1.1 eq.) in N,N-dimethylformamide (75 mL).[5]

-

Stir the reaction mixture at room temperature for 3 hours.[5]

-

Heat the mixture to 90°C and continue the reaction until completion (monitoring by appropriate analytical techniques is recommended).[5]

-

Cool the reaction mixture to room temperature.[5]

-

Add water (200 mL) and stir at 0°C.[5]

-

If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum. This constitutes the first crop of the product.[5]

-

Extract the filtrate with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the second crop of the product.[5]

-

The total reported yield for this procedure is between 72-98%.[5]

Biological Activity and Potential Applications

This compound has been identified as a chemical pesticide, specifically as an insecticide.[4] It is reported to be effective against a range of insects, including mosquitoes and cockroaches.[4] Additionally, some sources indicate that it possesses biological activity against soil bacteria.[4]

It is critical to note that detailed experimental data, such as IC₅₀ or LD₅₀ values, and specific protocols for its application as an insecticide are not available in the public scientific literature. Furthermore, the precise mechanism of action for its insecticidal and antibacterial properties has not been elucidated.

Table 2: Reported Biological Activities

| Activity | Target Organism(s) | Description | Source |

| Insecticidal | Mosquitoes, Cockroaches | Reported to be an effective pesticide. | [4] |

| Antibacterial | Soil Bacteria | Has shown some biological activity. | [4] |

Spectroscopic Data

While specific spectral data is not widely published, references to ¹H NMR and ¹³C NMR spectra exist, indicating that this compound has been characterized using these standard analytical techniques.[1][6][7] Researchers are advised to consult spectral databases or perform their own analyses to confirm the identity and purity of this compound.

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

This compound is a compound with potential applications as an insecticide and antibacterial agent. While a synthesis protocol and basic chemical properties are known, there is a significant lack of in-depth research into its biological activity. For this compound to be of greater utility to the research and drug development community, further studies are required to:

-

Elucidate its mechanism of action against insects and bacteria.

-

Determine its potency and spectrum of activity through quantitative biological assays.

-

Investigate its safety and toxicological profile in more detail.

No information on signaling pathways associated with this compound is currently available. The generation of such data would be a crucial step in understanding its potential as a lead compound for the development of new pesticides or antimicrobial agents.

References

- 1. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-((Dimethylamino)methyl)benzonitrile | 35525-86-1 | KBA52586 [biosynth.com]

- 5. This compound | 35525-86-1 [chemicalbook.com]

- 6. This compound(35525-86-1) 1H NMR [m.chemicalbook.com]

- 7. 35525-86-1|4-((Dimethylamino)methyl)benzonitrile|BLD Pharm [bldpharm.com]

Physicochemical properties of 4-[(Dimethylamino)methyl]benzonitrile

An In-depth Technical Guide on the Physicochemical Properties of 4-[(Dimethylamino)methyl]benzonitrile

Introduction

This compound is a substituted aromatic nitrile compound. Its structure, featuring a reactive benzylic amine and a cyano group, makes it a valuable intermediate in organic synthesis. This document provides a detailed overview of its known physicochemical properties, a validated synthesis protocol, and its potential applications, particularly as a scaffold in the development of biologically active molecules. All quantitative data is summarized for clarity, and key processes are visualized to support research and development efforts.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data has been aggregated from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 35525-86-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂N₂ | [2][3][4] |

| Molecular Weight | 160.22 g/mol | [1][2][3][4] |

| Boiling Point | 245.1 °C | [3] |

| Melting Point | Data not available | |

| Density | Data not available | |

| XLogP3 (Computed) | 1.5 | [1] |

| pKa | Data not available | |

| Solubility | Data not available |

Spectral Data

While raw spectral data is not provided, the existence of experimental spectra has been documented. Researchers can find spectral data in dedicated databases.

| Spectrum Type | Availability / Source |

| ¹H NMR | Available; referenced via SpectraBase.[1] |

| ¹³C NMR | Available; referenced via SpectraBase.[1] |

| IR | Available; referenced via SpectraBase (FTIR, Capillary Cell: Neat).[1] |

| GC-MS | Available; referenced via SpectraBase.[1] |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound proceeds via the nucleophilic substitution of 4-cyanobenzyl bromide with dimethylamine.[2]

Materials:

-

4-Cyanobenzyl bromide (10 g, 0.05 mol)

-

Dimethylamine (56.0 mmol, 1.1 eq.)

-

Sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.)

-

N,N-dimethylformamide (DMF, 75 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve 4-cyanobenzyl bromide (10 g), sodium carbonate (5.95 g), and dimethylamine (1.1 eq.) in N,N-dimethylformamide (75 mL).[2]

-

Stir the mixture at room temperature for 3 hours.[2]

-

Heat the reaction mixture to 90°C and maintain until the reaction is complete (monitoring by TLC is recommended).[2]

Work-up and Purification:

-

Cool the reaction mixture to room temperature.[2]

-

Add water (200 mL) and stir the mixture at 0°C.[2]

-

If a crystalline product precipitates, collect it by filtration, wash with cold water (2 x 50 mL), and dry under vacuum.[2]

-

Combine the aqueous filtrates and extract with ethyl acetate (3 x 50 mL).[2]

-

Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[2]

-

The total reported yield for this process is between 72-98%.[2]

Biological Context and Applications

This compound is recognized for its utility as a chemical intermediate and has some documented biological activity.

-

Pesticidal and Antimicrobial Activity: The compound is described as a chemical pesticide effective against various insects, including mosquitoes and cockroaches, and has also shown some activity against soil bacteria.[3]

-

Synthetic Intermediate in Drug Discovery: More significantly, the benzonitrile scaffold is a key structural motif in various pharmacologically active agents. Derivatives of methyl-benzonitrile have been investigated in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[5] This suggests that this compound serves as a valuable starting material or building block for creating more complex molecules with therapeutic potential.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical role of the compound in drug development.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| GHS Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a well-characterized synthetic intermediate with defined physical properties and established synthesis routes. While it possesses some inherent biological activity, its primary value to the scientific community lies in its role as a versatile building block for the construction of more complex, high-value molecules for pharmaceutical and agrochemical research. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in chemical synthesis and drug development.

References

4-[(Dimethylamino)methyl]benzonitrile molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile is a substituted aromatic nitrile compound. Its molecular structure, featuring a benzonitrile core with a dimethylaminomethyl substituent, presents a unique combination of chemical properties that make it a molecule of interest in various scientific domains, including synthetic chemistry and preliminary biological screening. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and known biological activities, tailored for professionals in research and drug development.

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 35525-86-1[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂N₂[1][3][4] |

| Molecular Weight | 160.22 g/mol [1][3][4] |

| Canonical SMILES | CN(C)CC1=CC=C(C=C1)C#N[3] |

| InChI | InChI=1S/C10H12N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3[1] |

| InChIKey | QCSOEUMGZOKXPJ-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and handling in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 245.1 °C | [3] |

| XLogP3 | 1.5 | [1] |

Table 3: Spectroscopic Data References for this compound

| Spectrum Type | Source Information |

| ¹H NMR | Available from Aldrich Chemical Company, Inc.[1] |

| ¹³C NMR | Available from Aldrich Chemical Company, Inc.[1] |

| FT-IR | Technique: Capillary Cell: Neat; Source: Aldrich Chemical Company, Inc.[1] |

| Mass Spectrum (GC-MS) | Available.[1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Materials:

-

4-Cyanobenzyl bromide

-

Sodium carbonate

-

Dimethylamine

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.), and dimethylamine (56.0 mmol, 1.1 eq.) in N,N-dimethylformamide (75 mL).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Heat the mixture to 90°C and continue the reaction until completion (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Add water (200 mL) and stir at 0°C.

-

If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum. This constitutes the first batch of the product.

-

Combine the filtrates and extract with ethyl acetate (3 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the second batch of the product.

-

The total yield of this compound is reported to be in the range of 72-98%.[2]

Synthesis Workflow Diagram

Biological Activity and Potential Applications

Known Activities

Current literature suggests that this compound has been investigated for its biological activities, primarily in the context of pest control. It is described as a chemical pesticide and an insecticide effective against a range of insects, including mosquitoes and cockroaches.[3] Furthermore, some level of biological activity against soil bacteria has been reported.[3]

Relevance for Drug Development

While the documented applications are in the agrochemical field, the structural motifs present in this compound are of interest to medicinal chemists. The benzonitrile group is a common feature in many pharmaceutical agents, and the tertiary amine can be crucial for modulating physicochemical properties such as solubility and for forming interactions with biological targets. The dimethylamino group, in particular, is a recognized pharmacophore in numerous FDA-approved drugs.

Further research into the biological activities of this compound and its derivatives could uncover potential therapeutic applications. Screening against various biological targets, such as enzymes and receptors, may reveal novel pharmacological profiles.

Safety and Handling

This compound is associated with several hazard classifications.

Table 4: GHS Hazard Statements for this compound

| Hazard Code | Description |

| H302 | Harmful if swallowed[1] |

| H312 | Harmful in contact with skin[1] |

| H315 | Causes skin irritation[1] |

| H318 | Causes serious eye damage[1] |

| H332 | Harmful if inhaled[1] |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. At higher concentrations, it may cause skin irritation and respiratory problems.[3]

References

- 1. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35525-86-1 [chemicalbook.com]

- 3. 4-((Dimethylamino)methyl)benzonitrile | 35525-86-1 | KBA52586 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 35525-86-1|4-((Dimethylamino)methyl)benzonitrile|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Characterization of N,N-dimethyl-4-cyanobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N,N-dimethyl-4-cyanobenzylamine, also known as 4-[(dimethylamino)methyl]benzonitrile. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its spectroscopic data.

Compound Identification and Physicochemical Properties

N,N-dimethyl-4-cyanobenzylamine is a substituted aromatic compound with the chemical formula C₁₀H₁₂N₂. Its structure features a benzonitrile moiety with a dimethylaminomethyl group at the para position.

Table 1: Physicochemical Properties of N,N-dimethyl-4-cyanobenzylamine

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 35525-86-1 | ChemicalBook[2] |

| Molecular Formula | C₁₀H₁₂N₂ | PubChem[1] |

| Molecular Weight | 160.22 g/mol | PubChem[1] |

| Canonical SMILES | CN(C)CC1=CC=C(C=C1)C#N | PubChem[1] |

| InChI Key | QCSOEUMGZOKXPJ-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.5 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Purification

A common synthetic route to N,N-dimethyl-4-cyanobenzylamine involves the nucleophilic substitution of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol: Synthesis of N,N-dimethyl-4-cyanobenzylamine

This protocol is adapted from a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

4-Cyanobenzyl bromide

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Cold water

Procedure:

-

In a round-bottom flask, dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol) and sodium carbonate (5.95 g, 56.0 mmol) in N,N-dimethylformamide (75 mL).[2]

-

To this solution, add dimethylamine (56.0 mmol).[2]

-

Stir the reaction mixture at room temperature for 3 hours.[2]

-

Heat the reaction mixture to 90°C and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (200 mL) to the reaction mixture and stir at 0°C.[2]

-

If a precipitate forms, collect the solid by filtration, wash it with cold water (2 x 50 mL), and dry it under a vacuum. This constitutes the first batch of the product.[2]

-

Combine the filtrate from the previous step and extract it with ethyl acetate (3 x 50 mL).[2]

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the second batch of the product.[2]

-

The combined yield of the product is reported to be in the range of 72-98%.[2]

Logical Workflow for Synthesis:

Spectroscopic Characterization

The structural confirmation of N,N-dimethyl-4-cyanobenzylamine is achieved through various spectroscopic techniques. While publicly available, detailed spectral data is limited, the expected characteristic signals are summarized below based on the analysis of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for N,N-dimethyl-4-cyanobenzylamine

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration (for ¹H) | Assignment |

| ¹H NMR | ~7.6 | Doublet | 2H | Aromatic protons ortho to -CN |

| ~7.4 | Doublet | 2H | Aromatic protons ortho to -CH₂N(CH₃)₂ | |

| ~3.5 | Singlet | 2H | -CH₂- (benzyl) | |

| ~2.2 | Singlet | 6H | -N(CH₃)₂ | |

| ¹³C NMR | ~145 | - | - | Quaternary aromatic carbon attached to -CH₂N(CH₃)₂ |

| ~132 | - | - | Aromatic C-H ortho to -CN | |

| ~129 | - | - | Aromatic C-H ortho to -CH₂N(CH₃)₂ | |

| ~119 | - | - | -CN | |

| ~110 | - | - | Quaternary aromatic carbon attached to -CN | |

| ~64 | - | - | -CH₂- (benzyl) | |

| ~45 | - | - | -N(CH₃)₂ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethyl-4-cyanobenzylamine is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch of the nitrile group |

| 3000-2800 | Medium | C-H stretching of aromatic and aliphatic groups |

| ~1600, ~1500 | Medium-Weak | C=C stretching of the aromatic ring |

| ~1450 | Medium | CH₂ scissoring |

| ~1350 | Medium | C-N stretching of the tertiary amine |

| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

In mass spectrometry, N,N-dimethyl-4-cyanobenzylamine is expected to exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

| 160 | [M]⁺ | Molecular ion |

| 116 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group |

| 58 | [CH₂N(CH₃)₂]⁺ | Dimethylaminomethyl cation (likely a base peak) |

Fragmentation Pathway:

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity or involvement in signaling pathways of N,N-dimethyl-4-cyanobenzylamine. Further research is required to elucidate its potential pharmacological or biological roles.

Safety and Handling

This technical guide provides a foundational understanding of the characterization of N,N-dimethyl-4-cyanobenzylamine. For more detailed and specific analytical data, it is recommended to consult specialized chemical databases and perform experimental analysis.

References

4-[(Dimethylamino)methyl]benzonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile, a substituted aromatic nitrile, is a versatile building block in organic synthesis, finding applications in the development of novel pharmaceutical compounds and functional materials. Its unique molecular structure, featuring a reactive nitrile group and a dimethylaminomethyl substituent, makes it a compound of interest for various chemical transformations. This guide provides a comprehensive overview of the safety and handling protocols for this compound, compiled from available safety data sheets and chemical databases, to ensure its responsible use in a laboratory setting.

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological properties of a compound is paramount for its safe handling. The following tables summarize the available data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35525-86-1 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₂N₂ | Guidechem[2] |

| Molecular Weight | 160.22 g/mol | Guidechem[2] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[3] |

| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook[3] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Not specified | Harmful if swallowed |

| Acute toxicity, dermal | Not specified | Harmful in contact with skin |

| Skin corrosion/irritation | Not specified | Causes skin irritation |

| Serious eye damage/eye irritation | Not specified | Causes serious eye irritation |

| Acute toxicity, inhalation | Not specified | Harmful if inhaled |

Experimental Protocols

Adherence to standardized experimental protocols is crucial for minimizing risks associated with handling chemical compounds. The following section outlines a general synthesis and handling procedure.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 4-cyanobenzyl bromide with dimethylamine.

Materials:

-

4-Cyanobenzyl bromide

-

Dimethylamine

-

Sodium carbonate

-

N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-cyanobenzyl bromide, sodium carbonate, and dimethylamine in N,N-dimethylformamide.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Heat the mixture to 90°C and continue the reaction until completion (monitoring by an appropriate technique like TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Add water to the mixture and stir at 0°C.

-

If a precipitate forms, collect the crystals by filtration, wash with cold water, and dry under vacuum.

-

Extract the filtrate with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[1]

Mandatory Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Caption: Safe Handling Workflow.

Hazard Classification Overview

This diagram provides a visual summary of the GHS hazard classifications for this compound.

Caption: Hazard Classification Overview.

Safety and Handling Recommendations

Based on the available data, the following safety and handling precautions are recommended when working with this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a fume hood. If vapors or aerosols are generated, a respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or dust.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store at room temperature, sealed in a dry environment.[3]

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spill and Waste Disposal:

-

In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

This compound is a valuable chemical intermediate. While comprehensive toxicological data is limited, the available information indicates that it should be handled with care, employing appropriate personal protective equipment and engineering controls. By adhering to the safety and handling guidelines outlined in this document, researchers can minimize potential risks and ensure a safe working environment. Further toxicological studies are warranted to provide a more complete safety profile for this compound.

References

Spectral Data Analysis of 4-[(Dimethylamino)methyl]benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-[(Dimethylamino)methyl]benzonitrile (CAS No. 35525-86-1). While spectral datasets for this compound have been recorded by commercial sources such as Aldrich Chemical Company, Inc., the detailed experimental spectra are not broadly accessible in public databases.[1] This guide presents predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis to support research and development activities.

Predicted Spectral Data

To facilitate the identification and characterization of this compound, predicted spectral data are provided below. These predictions are based on computational models and offer a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using advanced computational algorithms. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Aromatic-H (ortho to -CN) |

| ~7.45 | Doublet | 2H | Aromatic-H (ortho to -CH₂N) |

| ~3.50 | Singlet | 2H | -CH₂-N |

| ~2.25 | Singlet | 6H | -N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~144.0 | Aromatic C-CH₂N |

| ~132.5 | Aromatic C-H (ortho to -CN) |

| ~129.0 | Aromatic C-H (ortho to -CH₂N) |

| ~119.0 | -C≡N |

| ~111.5 | Aromatic C-CN |

| ~63.5 | -CH₂-N |

| ~45.0 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for the functional groups present in this compound.

Table 3: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3050-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2800 | Medium-Strong | Aliphatic C-H | Stretching |

| ~2230-2210 | Strong | Nitrile (C≡N) | Stretching |

| ~1610-1580 | Medium | Aromatic C=C | Stretching |

| ~1470-1430 | Medium | CH₂/CH₃ | Bending |

| ~1260-1000 | Medium-Strong | C-N | Stretching |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The table below lists the expected key mass-to-charge ratios (m/z).

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 160.10 | High | [M]⁺ (Molecular Ion) |

| 159.09 | Medium | [M-H]⁺ |

| 116.06 | Medium | [M - N(CH₃)₂]⁺ |

| 58.07 | Very High | [CH₂N(CH₃)₂]⁺ (Base Peak) |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectral data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid sample directly onto the center of the ATR crystal. If the sample is a solid, a small amount of the powder can be placed on the crystal and pressure applied.

-

If using salt plates (NaCl or KBr), place a drop of the neat liquid on one plate and carefully place the second plate on top to create a thin film.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal or salt plates.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is free from particulate matter by filtering if necessary.

-

Transfer the solution to a 1.5 mL glass autosampler vial.

Instrumental Conditions:

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

Caption: Workflow for Spectral Data Acquisition.

Caption: Workflow for Spectral Data Analysis.

References

An In-depth Technical Guide on the Solubility of 4-[(Dimethylamino)methyl]benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-[(Dimethylamino)methyl]benzonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility. This includes a qualitative assessment based on molecular structure, a detailed experimental protocol for quantitative measurement, and a proposed framework for data presentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C10H12N2 | PubChem[1] |

| Molecular Weight | 160.22 g/mol | PubChem[1] |

| Appearance | Solid (usually) | Methylamine Supplier[2] |

| CAS Number | 35525-86-1 | PubChem[1] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be inferred from its molecular structure.

The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The nitrile group (-C≡N) is strongly polar, and the tertiary amine group (-N(CH3)2) is also polar.

-

Non-polar Moieties: The benzene ring and the methyl groups are non-polar.

This amphiphilic nature suggests that the solubility will be significantly influenced by the polarity of the solvent. A proposed qualitative solubility profile is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | The hydroxyl group of the solvent can hydrogen bond with the nitrogen atoms of the nitrile and amine groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polarity of these solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the nitrile and amine groups will likely limit solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have an intermediate polarity that can accommodate both the polar and non-polar features of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[3][4][5]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4] The time required for equilibrium may vary and should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.[5]

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL, g/L, or mol/L.

-

Proposed Framework for Quantitative Data Presentation

For a comprehensive understanding, the determined solubility data should be presented in a structured format as proposed in Table 3.

Table 3: Proposed Table for Quantitative Solubility Data of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Acetonitrile | ||

| Dimethyl Sulfoxide | ||

| Dichloromethane | ||

| Toluene | ||

| Hexane |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

References

- 1. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Supplier & Manufacturer China | High Purity CAS 6208-91-3 | Applications, Safety, Pricing & MSDS [nj-finechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-[(Dimethylamino)methyl]benzonitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available physicochemical properties of 4-[(Dimethylamino)methyl]benzonitrile. Due to the limited availability of experimental data for this specific compound, this paper also includes data for the structurally similar compound, 4-(Dimethylamino)benzonitrile, to provide context and prevent potential compound misidentification.

Compound Identification and Physicochemical Properties

The accurate identification of chemical compounds is critical in research and development. The compound of interest is This compound , distinguished by a methylene bridge connecting the dimethylamino group to the benzonitrile ring.

Table 1: Physicochemical Data Summary

| Property | This compound | 4-(Dimethylamino)benzonitrile (for comparison) |

| CAS Number | 35525-86-1[1][2] | 1197-19-9[3][4][5][6] |

| Molecular Formula | C₁₀H₁₂N₂[1] | C₉H₁₀N₂[4][7] |

| Molecular Weight | 160.22 g/mol [1] | 146.19 g/mol [4] |

| Melting Point | Data not available | 70-76 °C[3][5][6] |

| Boiling Point | Data not available | 318 °C (lit.)[3][5][6] |

Experimental Protocols

While experimental data for the physical constants of this compound are sparse, protocols for its synthesis have been documented. Understanding the synthesis is crucial for researchers requiring this compound for further studies.

This protocol details the synthesis of the target compound from 4-Cyanobenzyl bromide and dimethylamine.

Materials:

-

4-Cyanobenzyl bromide (10 g, 0.05 mol)

-

Sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.)

-

Dimethylamine (56.0 mmol, 1.1 eq.)

-

N,N-dimethylformamide (DMF) (75 mL)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-Cyanobenzyl bromide, sodium carbonate, and dimethylamine in 75 mL of N,N-dimethylformamide.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Heat the mixture to 90°C and continue the reaction until completion.

-

Cool the reaction mixture to room temperature.

-

Add 200 mL of water and stir the mixture at 0°C.

-

If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield the first batch of the product.

-

Combine the filtrates and extract with ethyl acetate (3 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the second batch of the product.

-

The total yield of the combined products is reported to be between 72-98%.[2]

Visualized Experimental Workflow

To further clarify the synthesis process, the following diagram illustrates the experimental workflow.

Caption: Synthesis workflow for this compound.

References

- 1. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35525-86-1 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(二甲氨基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9 [chemicalbook.com]

- 7. Benzonitrile, 4-(dimethylamino)- [webbook.nist.gov]

Commercial Suppliers and Technical Guide for 4-[(Dimethylamino)methyl]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and technical specifications of 4-[(Dimethylamino)methyl]benzonitrile. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors.

Introduction

This compound, with the CAS Number 35525-86-1, is a substituted aromatic nitrile. Its chemical structure, featuring a benzonitrile moiety and a dimethylaminomethyl group, makes it a versatile building block in organic synthesis. This compound and its derivatives are of interest in medicinal chemistry due to their potential as intermediates in the synthesis of pharmacologically active molecules. The presence of the tertiary amine and the nitrile group allows for a variety of chemical transformations, making it a valuable scaffold for the development of novel therapeutic agents.

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the offerings from several key suppliers. Please note that purity levels and available quantities may vary.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Notes |

| Sigma-Aldrich | 4-((Dimethylamino)methyl)benzonitrile | 35525-86-1 | C₁₀H₁₂N₂ | 160.22 | Available from various partner brands like BLD Pharmatech and Fluorochem. Purity specifications should be confirmed at the time of purchase. |

| BLD Pharm | 4-((Dimethylamino)methyl)benzonitrile | 35525-86-1 | C₁₀H₁₂N₂ | 160.22 | Offers various analytical data upon request, including NMR, HPLC, and LC-MS. |

| Biosynth | 4-((Dimethylamino)methyl)benzonitrile | 35525-86-1 | C₁₀H₁₂N₂ | 160.22 | Marketed as a reference standard for pharmaceutical testing. |

| ChemicalBook | This compound | 35525-86-1 | C₁₀H₁₂N₂ | 160.22 | Lists multiple suppliers, including Chengdu HuaNa Chemicals Co., Ltd. and Shanghai Jizhi Biochemical Technology Co. Ltd. |

| P&S Chemicals | 4-(Dimethylamino)methyl benzonitrile | 35525-86-1 | C₁₀H₁₂N₂ | - | Provides IUPAC name and synonyms. |

| Santa Cruz Biotechnology | This compound | 35525-86-1 | - | - | For Research Use Only. Lot-specific data is available on the Certificate of Analysis. |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. This data is compiled from various supplier safety data sheets and chemical databases.

| Property | Value |

| CAS Number | 35525-86-1[1] |

| Molecular Formula | C₁₀H₁₂N₂[1] |

| Molecular Weight | 160.22 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4-(dimethylaminomethyl)benzonitrile, N,N-dimethyl-4-cyanobenzylamine |

| Boiling Point | 245.1 °C (Predicted)[2] |

| Appearance | Solid (form may vary) |

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Cyanobenzyl bromide

-

Dimethylamine solution

-

Sodium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-cyanobenzyl bromide (0.05 mol), sodium carbonate (0.056 mol), and dimethylamine (0.056 mol) in N,N-dimethylformamide (75 mL) in a round-bottom flask.[3]

-

Stir the reaction mixture at room temperature for 3 hours.[3]

-

Heat the mixture to 90°C and continue the reaction until completion (monitoring by TLC is recommended).[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Add water (200 mL) and stir at 0°C. If a precipitate forms, collect the crystals by filtration, wash with cold water, and dry under vacuum.[3]

-

Extract the filtrate with ethyl acetate.[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[3]

Applications in Drug Discovery and Development

While specific literature on the biological activity of this compound is limited, its structural motifs are present in molecules with known pharmacological relevance. The dimethylaminomethyl group can serve as a key pharmacophore, and the benzonitrile moiety can participate in various interactions with biological targets.

Representative Application: Building Block for Enzyme Inhibitors

Analogs of this compound, such as 4-(aminomethyl)-3-methylbenzonitrile, have been utilized as key building blocks in the synthesis of potent and selective enzyme inhibitors. For instance, these scaffolds have been incorporated into inhibitors of the Son of Sevenless homolog 1 (Sos1), a crucial protein in the RAS signaling pathway, which is often dysregulated in cancer.

The primary amine of the aminomethyl group can be used to form covalent bonds with a heterocyclic core, while the benzonitrile group can occupy a specific binding pocket of the target protein, contributing to the inhibitor's potency and selectivity.

Sos1-Mediated RAS Activation Pathway

The Sos1 protein is a guanine nucleotide exchange factor (GEF) that activates RAS proteins by promoting the exchange of GDP for GTP. Activated RAS then triggers downstream signaling cascades, such as the MAPK/ERK pathway, leading to cell proliferation, differentiation, and survival. In many cancers, mutations in RAS lead to its constitutive activation. Inhibiting the interaction between Sos1 and RAS is a promising therapeutic strategy to counteract this oncogenic signaling.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

-

Working in a well-ventilated area or fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

Conclusion

This compound is a commercially available chemical with potential applications as a building block in medicinal chemistry and other areas of organic synthesis. This guide provides a summary of its suppliers, physicochemical properties, a general synthesis protocol, and a representative application in the context of drug discovery. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date information.

References

- 1. Structure of 4-(Dimethylamino)benzonitrile Using Gas Electron Diffraction: A New Lease of Life for the Only Gas Electron Diffractometer in the U.K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile [smolecule.com]

- 3. molnova.com [molnova.com]

GHS Hazard Classification of 4-Cyanobenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-cyanobenzylamine and its derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals to ensure safe handling and to understand the potential hazards associated with this class of compounds. This document summarizes available quantitative toxicity data, details relevant experimental protocols for hazard determination, and explores potential toxicological signaling pathways.

GHS Hazard Classification

4-Cyanobenzylamine and its derivatives are primarily classified based on their acute toxicity, as well as their potential for skin and eye irritation or corrosion. The specific classifications can vary depending on the nature and position of substituents on the benzylamine moiety.

Summary of GHS Classifications

The following table summarizes the GHS hazard classifications for 4-cyanobenzylamine and several of its derivatives based on available safety data sheets and chemical databases. It is important to note that the absence of a classification does not necessarily mean the substance is not hazardous; it may indicate a lack of data.

| Chemical Name | CAS Number | GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Hazard Class(es) |

| 4-Cyanobenzylamine | 10406-25-4 | GHS07 | Warning | H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4 |

| 4-(Aminomethyl)benzoic acid | 56-91-7 | GHS07 | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin Irritation, Category 2Eye Irritation, Category 2ASpecific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 |

| 2-Chloro-4-fluorobenzylamine | Not Available | GHS07 | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin Irritation, Category 2Eye Irritation, Category 2ASpecific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 |

| 3-Cyanobenzylamine | 10406-24-3 | GHS05, GHS07 | Danger | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | Acute Toxicity (Oral), Category 4Skin Corrosion, Category 1BSerious Eye Damage, Category 1 |

| 2-Chlorobenzylamine | 89-97-4 | GHS05, GHS07 | Danger | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damage | Acute Toxicity (Oral), Category 4Acute Toxicity (Dermal), Category 4Skin Corrosion/Irritation, Category 1B |

| 3-Methoxybenzylamine | 5071-96-5 | GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Acute Toxicity (Oral), Category 4Skin Irritation, Category 2Serious Eye Damage/Eye Irritation, Category 2ASpecific Target Organ Toxicity - Single Exposure (Respiratory tract irritation), Category 3 |

| 4-Methoxy-3-nitrobenzaldehyde | 80410-57-7 | GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Acute Toxicity (Oral), Category 4Skin Irritation, Category 2Eye Irritation, Category 2ASpecific Target Organ Toxicity - Single Exposure (Respiratory tract irritation), Category 3 |

Quantitative Toxicity Data

The following table presents available quantitative toxicity data for 4-cyanobenzylamine and related compounds. This data is crucial for risk assessment and for understanding the dose-response relationship of these chemicals.

| Chemical Name | Test | Species | Route | Value | Reference |

| 4-Aminobenzonitrile | LD50 | Rat | Oral | 283 mg/kg | [1] |

| 4-Aminobenzonitrile | LD50 | Mouse | Oral | 168 mg/kg | [1] |

| Benzylamine | LD50 | Rat | Oral | 552 - 1,130 mg/kg | [2][3] |

| Benzylamine | LD50 | Mouse | Intraperitoneal | 600 mg/kg | [4] |

Experimental Protocols for Hazard Determination

The GHS classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key test guidelines relevant to the hazards identified for 4-cyanobenzylamine derivatives.

Acute Oral Toxicity (OECD 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 (the dose that is lethal to 50% of the test animals).[5]

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.[6]

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage.[6] The volume administered depends on the size of the animal.

-

Dose Levels:

-

OECD 420 (Fixed Dose Procedure): A stepwise procedure using fixed doses (5, 50, 300, 2000 mg/kg) is employed to identify a dose that produces clear signs of toxicity without mortality.[6]

-

OECD 423 (Acute Toxic Class Method): This method uses a smaller number of animals and aims to assign a substance to a toxicity class based on mortality.

-

OECD 425 (Up-and-Down Procedure): Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This method allows for the calculation of the LD50 with a confidence interval.[7]

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[8]

Methodology:

-

Test Animals: Albino rabbits are the preferred species.[8]

-

Preparation: The fur on the back of the animal is clipped.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin and covered with a gauze patch.[8]

-

Exposure: The exposure period is typically 4 hours.[8]

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[8]

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[3]

Methodology:

-

Test Animals: Albino rabbits are typically used.[9]

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[9]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[3]

-

Scoring: The ocular lesions are scored using a standardized system. The reversibility of the effects is also assessed.

-

Animal Welfare: The use of analgesics and anesthetics is recommended to minimize pain and distress.[3]

Potential Toxicological Signaling Pathways

While specific studies on the signaling pathways affected by 4-cyanobenzylamine derivatives are limited, their chemical structure suggests potential mechanisms of toxicity based on related compounds. The presence of a cyano group and an arylalkylamine moiety are key indicators.

Cyanide-Mediated Toxicity

The cyano (-C≡N) group can be metabolized to release cyanide ions (CN⁻), which are potent inhibitors of cellular respiration.

-

Inhibition of Cytochrome c Oxidase: Cyanide binds to the ferric iron in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This blocks the transfer of electrons to oxygen, halting aerobic respiration and ATP production.[10]

-

Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

-

Calcium Dysregulation: Cyanide-induced cellular stress can lead to the release of calcium from intracellular stores, such as the endoplasmic reticulum, resulting in mitochondrial calcium overload and the initiation of apoptotic pathways.[10]

Arylalkylamine-Related Effects

4-Cyanobenzylamine belongs to the class of arylalkylamines, which are known to interact with various biological targets, particularly in the central nervous system.

-

Neurotransmitter Systems: Arylalkylamines can act as monoamine releasing agents, reuptake inhibitors, or receptor modulators, affecting neurotransmitter systems such as dopamine, norepinephrine, and serotonin.[5]

-

Receptor Interactions: Some arylalkylamines are known to interact with N-methyl-D-aspartate (NMDA) receptors, which could lead to neurotoxic effects.[2]

-

Intracellular Signaling: Disruption of neurotransmitter signaling can have downstream effects on intracellular signaling cascades, including those involving cyclic AMP (cAMP) and calcium.

The following diagram illustrates a hypothetical signaling pathway for cytotoxicity induced by a 4-cyanobenzylamine derivative, integrating potential effects from both the cyanide and arylalkylamine moieties.

Caption: Hypothetical signaling pathway of 4-cyanobenzylamine derivative cytotoxicity.

GHS Classification Workflow

For novel 4-cyanobenzylamine derivatives, a systematic workflow should be followed to determine the appropriate GHS classification. This process involves a combination of in silico, in vitro, and, if necessary, in vivo testing.

Caption: GHS classification workflow for a novel 4-cyanobenzylamine derivative.

Conclusion

The GHS hazard classification of 4-cyanobenzylamine derivatives is primarily driven by their acute oral toxicity and their potential to cause skin and eye irritation or corrosion. The presence of the cyano group suggests a potential for cyanide-like toxicity, impacting cellular respiration and inducing oxidative stress. The arylalkylamine backbone may contribute to neurotoxic effects through interactions with neurotransmitter systems. A thorough evaluation using a combination of in silico, in vitro, and, when necessary, in vivo methods is essential for the accurate hazard classification of novel derivatives in this chemical class. This guide serves as a foundational resource for understanding and managing the potential risks associated with these compounds in a research and development setting.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 | MDPI [mdpi.com]

- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Cyanide-Induced Apoptosis of Dopaminergic Cells Is Promoted by BNIP3 and Bax Modulation of Endoplasmic Reticulum-Mitochondrial Ca2+ Levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of 4-[(Dimethylamino)methyl]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile is a substituted aromatic nitrile with the chemical formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[1] Its structure, featuring a benzonitrile moiety substituted with a dimethylaminomethyl group at the para position, makes it a versatile building block in organic synthesis. The presence of a reactive tertiary amine and a cyano group allows for a variety of chemical transformations, positioning it as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis, properties, and known and potential applications of this compound, with a focus on experimental details and quantitative data where available.

Chemical Properties and Synthesis

This compound, with the IUPAC name this compound, is identified by the CAS Number 35525-86-1.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol:

Materials:

-

4-Cyanobenzyl bromide

-

Dimethylamine

-

Sodium carbonate

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure: [2]

-

Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.), and dimethylamine (56.0 mmol, 1.1 eq.) in N,N-dimethylformamide (75 mL).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Heat the mixture to 90°C and continue the reaction until completion (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Add water (200 mL) and stir at 0°C.

-

If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum to obtain the first batch of the product.

-

Combine the filtrates and extract with ethyl acetate (3 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the second batch of the product.

-

The total yield of this compound is typically in the range of 72-98%.[2]

Visualization of the Synthesis Workflow:

Applications in Medicinal Chemistry (Based on Analogs and Derivatives)

Potential as a Building Block for DPP-4 Inhibitors

Derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been synthesized and investigated for their dipeptidyl peptidase-4 (DPP-4) inhibitory activity.[3][4][5] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

A study on a series of these quinazolinone derivatives, where the "dialkylamino" group included dimethylamino, showed good in vitro inhibition of the DPP-4 enzyme.[3][5]

Table 1: In Vitro DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives [5]

| Compound (Dialkylamino group) | IC₅₀ (µM) |

| Dimethylamino | > 5 (exact value not specified) |

| Diethylamino | 3.6512 |

| Pyrrolidin-1-yl | 1.9861 |

| Piperidin-1-yl | 2.1532 |

| Morpholin-4-yl | 1.4621 |

| N-methylpiperazin-1-yl | 6.7805 |

| Sitagliptin (Reference) | 0.0236 |

Although the dimethylamino derivative in this specific study showed lower potency compared to other analogs, the core structure demonstrates a clear potential for interaction with the DPP-4 enzyme.[3][5] Further structural modifications could enhance this activity.

Experimental Protocol for the Synthesis of a Quinazolinone Derivative (General Procedure): [4]

This protocol outlines the general steps for synthesizing the quinazolinone scaffold, which can then be functionalized with a (dialkylamino)methyl group.

-

Preparation of 2-[(2-Methylquinazolin-4-one-3-yl)methyl]benzonitrile: A solution of 2-methyl-4H-3,1-benzoxazin-4-one and 2-(aminomethyl)benzonitrile in anhydrous dimethylformamide (DMF) with potassium carbonate is irradiated in a microwave. Potassium iodide is then added, and the mixture is stirred.

-

Bromination: The product from the previous step is dissolved in anhydrous DMF and treated with N-bromosuccinimide (NBS) and p-toluenesulfonic acid at room temperature.

-

Substitution with Dialkylamine: The resulting bromo-compound is reacted with the desired secondary amine (e.g., dimethylamine) in tetrahydrofuran (THF) in the presence of potassium carbonate and a catalytic amount of potassium iodide.

Visualization of the General Synthetic Workflow for DPP-4 Inhibitor Analogs:

Potential Role in the Synthesis of Other Bioactive Molecules

The structural analog, 4-(aminomethyl)-3-methylbenzonitrile, is a key building block for inhibitors of Son of Sevenless 1 (SOS1) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase, both of which are significant targets in cancer therapy.[6] This suggests that this compound could also serve as a precursor or a modified scaffold in the design of inhibitors for these or other enzymes. The dimethylamino group, compared to a primary amine, would alter the compound's basicity, polarity, and steric profile, which could be leveraged to fine-tune binding interactions with a biological target.

General Workflow for Synthesizing Enzyme Inhibitors using a Benzonitrile Scaffold:

Potential Applications in Materials Science

While no specific applications of this compound in materials science have been documented, its structure suggests potential uses. The benzonitrile group is a common component in materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs). The dimethylamino group can act as an electron donor, and when combined with the electron-withdrawing nitrile group, it can create a "push-pull" system that may lead to interesting electronic and optical properties. Further research is needed to explore its potential in this area.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile chemical intermediate with a straightforward synthesis. While direct applications with extensive quantitative data are currently limited in publicly available literature, the presence of its structural motifs in pharmacologically active compounds, particularly in the realm of enzyme inhibitors, highlights its significant potential in drug discovery and development. The detailed synthetic protocols for this compound and its derivatives provide a solid foundation for researchers to explore its utility in creating novel molecules with desired biological activities. Further investigation into its photophysical properties could also unveil new applications in materials science. As with any chemical reagent, proper safety precautions should be strictly followed during its handling and use.

References

- 1. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35525-86-1 [chemicalbook.com]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]